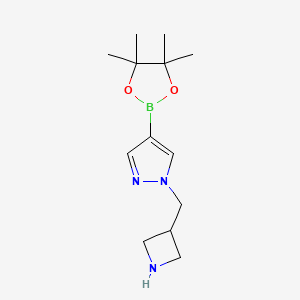
1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(氮杂环丁烷-3-基甲基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑是一种复杂的有机化合物,它具有氮杂环丁烷、吡唑和硼酸酯基团的独特组合。由于其在药物发现和开发中的潜在应用,该化合物在药物化学领域引起了极大的兴趣。硼酸酯基团的存在使其成为铃木-宫浦交叉偶联反应中宝贵的中间体,该反应被广泛用于合成联芳烃化合物。
准备方法
合成路线和反应条件
1-(氮杂环丁烷-3-基甲基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑的合成通常涉及多个步骤:
氮杂环丁烷环的形成: 氮杂环丁烷环可以通过在碱性条件下适当前体的环化合成。
吡唑的形成: 吡唑环通常由肼与 1,3-二羰基化合物的缩合反应形成。
硼酸酯的引入: 硼酸酯基团是在钯催化条件下与双(频哪醇)二硼反应引入的。
工业生产方法
在工业环境中,该化合物的生产将涉及优化反应条件以最大限度地提高产率和纯度。这包括:
催化剂的选择: 使用高效的钯催化剂促进铃木-宫浦偶联。
反应优化: 调整温度、溶剂和反应时间以获得最佳结果。
纯化: 采用重结晶和色谱等技术来纯化最终产物。
化学反应分析
反应类型
1-(氮杂环丁烷-3-基甲基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑经历了几种类型的化学反应:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
取代: 硼酸酯基团可以参与取代反应,尤其是在铃木-宫浦交叉偶联中。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 铃木-宫浦反应通常使用钯催化剂和碳酸钾等碱。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,与芳基卤代物的铃木-宫浦偶联将产生联芳烃化合物。
科学研究应用
1-(氮杂环丁烷-3-基甲基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑具有以下几个科学研究应用:
化学: 用作合成复杂有机分子的中间体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 探索其作为候选药物或药物合成中的构建单元的潜力。
工业: 用于生产先进材料和制药产品。
作用机制
1-(氮杂环丁烷-3-基甲基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑的作用机制涉及其与酶和受体等分子靶标的相互作用。硼酸酯基团可以与活性位点残基形成可逆共价键,调节靶蛋白的活性。这种相互作用可以导致各种生物效应,具体取决于特定的靶标和环境。
相似化合物的比较
类似化合物
1-(氮杂环丁烷-3-基甲基)-4-苯基-1H-吡唑: 结构类似,但缺少硼酸酯基团。
1-(氮杂环丁烷-3-基甲基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-咪唑: 含有咪唑环而不是吡唑环。
1-(氮杂环丁烷-3-基甲基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡咯: 含有吡咯环而不是吡唑环。
独特性
1-(氮杂环丁烷-3-基甲基)-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-吡唑的独特性在于其氮杂环丁烷、吡唑和硼酸酯基团的组合。
属性
分子式 |
C13H22BN3O2 |
|---|---|
分子量 |
263.15 g/mol |
IUPAC 名称 |
1-(azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H22BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-16-17(9-11)8-10-5-15-6-10/h7,9-10,15H,5-6,8H2,1-4H3 |
InChI 键 |
GBDSSAXIMVBAOB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11753083.png)
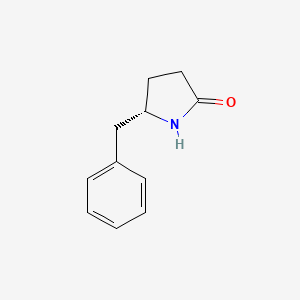
![3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid](/img/structure/B11753099.png)
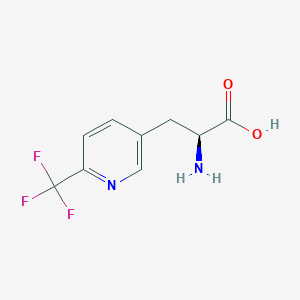
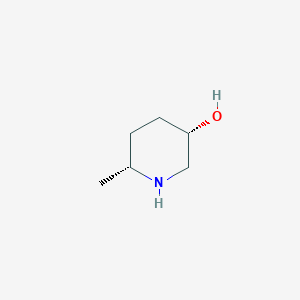

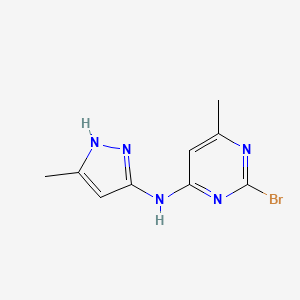
![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753133.png)

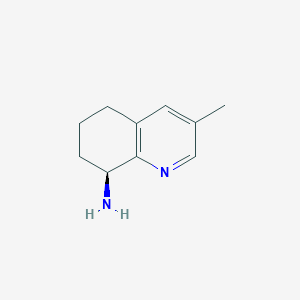

![1-Hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one](/img/structure/B11753149.png)
![8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11753157.png)
